5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
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Overview
Description
4’-(Hydroxyethyl)rutoside is a hydroxyethyl derivative of rutoside, a flavonoid glycoside. It is a semisynthetic compound derived from plant constituents and is not naturally found in food. This compound is primarily used in the treatment of chronic venous insufficiency and hypertensive microangiopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4’-(Hydroxyethyl)rutoside involves the hydroxyethylation of rutoside. The process typically starts with the preparation of 7-monohydroxyethyl rutoside, which is then further hydroxyethylated to obtain the desired compound .
Industrial Production Methods: Industrial production of 4’-(Hydroxyethyl)rutoside involves the use of semisynthetic methods to derive the compound from plant constituents. The process ensures a high purity level of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4’-(Hydroxyethyl)rutoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include different hydroxyethyl derivatives of rutoside, each with unique properties and potential therapeutic applications .
Scientific Research Applications
4’-(Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of hydroxyethylation on flavonoids.
Mechanism of Action
4’-(Hydroxyethyl)rutoside primarily acts on the microvascular endothelium, where it reduces hyperpermeability and edema. It achieves this by stabilizing the capillary walls and reducing leakage from small blood vessels . The compound also has a protective effect on the vascular endothelium, improving microvascular perfusion and reducing erythrocyte aggregation .
Comparison with Similar Compounds
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison: 4’-(Hydroxyethyl)rutoside is unique due to its specific hydroxyethylation pattern, which imparts distinct therapeutic properties. Compared to other similar compounds, it has a more pronounced effect on reducing vascular permeability and edema .
Properties
Molecular Formula |
C29H34O17 |
---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-15(13(32)6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17?,19-,20+,22+,23-,24?,25+,28?,29-/m1/s1 |
InChI Key |
MTFMRKZZAXMGBF-KTUQNWLNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C(C(O1)OCC2[C@@H]([C@H]([C@@H]([C@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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